A Technical Guide to 4-Tolyl-d4-sulfonamide (CAS 1219795-34-2): Properties and Applications in Quantitative Analysis
A Technical Guide to 4-Tolyl-d4-sulfonamide (CAS 1219795-34-2): Properties and Applications in Quantitative Analysis
Executive Summary
This technical guide provides an in-depth analysis of 4-Tolyl-d4-sulfonamide (CAS 1219795-34-2), a stable isotope-labeled compound of significant value to the pharmaceutical and chemical industries. The primary utility of this molecule lies in its application as an internal standard for highly accurate and precise quantitative analysis. Its structural analogue, 4-toluenesulfonamide (p-toluenesulfonamide or PTSA), is a crucial intermediate in the synthesis of various pharmaceuticals, including sulfonamide drugs, and is also used as a plasticizer and in the manufacturing of dyes and resins.[1][2][3] The potential for residual PTSA in final products necessitates robust analytical methods for its detection and quantification. This guide will detail the physicochemical properties of 4-Tolyl-d4-sulfonamide, the scientific principles behind its use in isotope dilution mass spectrometry (IDMS), and a comprehensive, field-proven protocol for its application.
Physicochemical Properties and Molecular Structure
4-Tolyl-d4-sulfonamide is the deuterated form of 4-toluenesulfonamide, where four hydrogen atoms on the aromatic ring have been substituted with deuterium.[4] This substitution results in a mass shift of +4 Da, which is ideal for differentiation in mass spectrometry, without significantly altering its chemical behavior during chromatographic separation or sample extraction.
Molecular Structure
The structural integrity and placement of the deuterium labels are critical for the standard's function, ensuring it does not undergo back-exchange with hydrogen under typical analytical conditions.
Caption: Structure of 2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide.
Core Properties
The data presented below is consolidated from various chemical suppliers and databases. Properties for which direct experimental data on the deuterated analogue is unavailable are estimated from the non-deuterated parent compound, 4-toluenesulfonamide (CAS 70-55-3).
| Property | Value | Source(s) |
| CAS Number | 1219795-34-2 | [4][5][6][7] |
| Molecular Formula | C₇H₅D₄NO₂S | [5][6] |
| Molecular Weight | 175.24 g/mol | [4][5][6][8] |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide | [4] |
| Synonyms | p-Toluene-d4-sulfonamide, 4-Methylbenzene-d4-sulfonamide, Tosylamide-d4 | [4][5][6] |
| Appearance | White crystalline solid (inferred from parent compound) | [1][3] |
| Melting Point | ~134-137 °C (of parent compound) | [1] |
| Solubility | Soluble in alcohol; very slightly soluble in water (inferred from parent compound) | [1] |
| Storage | 2-8°C, protect from moisture | [5] |
The Scientific Rationale for Deuterated Internal Standards
In quantitative mass spectrometry, particularly LC-MS, achieving accuracy and precision is often challenged by two major factors: sample matrix effects and variability in sample preparation.[9] A deuterated internal standard (IS) is the gold standard for mitigating these issues.
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Expertise & Causality: The core principle of Isotope Dilution Mass Spectrometry (IDMS) is that a stable isotope-labeled standard is chemically identical to the analyte of interest.[10] Therefore, it behaves identically during every step of the analytical process—extraction, derivatization, and chromatographic separation. Crucially, it also experiences the same degree of ionization enhancement or suppression in the mass spectrometer's source.[11][12] Because the analyte and the IS are only differentiated by their mass, the ratio of their signals remains constant regardless of sample loss or matrix interference. Any factor that reduces the analyte signal by 20% will also reduce the IS signal by 20%, leaving the ratio unchanged. This provides a highly reliable and self-correcting system for quantification.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Application Protocol: Quantification of 4-Toluenesulfonamide in a Pharmaceutical Formulation via LC-MS/MS
This protocol describes a self-validating method for the quantification of residual 4-toluenesulfonamide in a hypothetical drug substance.
Principle
A known quantity of the drug substance is dissolved and spiked with a precise amount of 4-Tolyl-d4-sulfonamide internal standard. The sample is analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
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Standards: 4-Toluenesulfonamide (Analyte), 4-Tolyl-d4-sulfonamide (Internal Standard)
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Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid
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Equipment: LC-MS/MS System (e.g., Agilent, Sciex, Thermo Fisher, Waters), Analytical Balance, Volumetric Flasks, Pipettes, Autosampler Vials
Standard and Sample Preparation
Trustworthiness through Precision: The accuracy of the final result is directly dependent on the precision of these initial steps. Using calibrated balances and volumetric glassware is mandatory.
-
Internal Standard (IS) Stock Solution (100 µg/mL):
-
Accurately weigh ~10 mg of 4-Tolyl-d4-sulfonamide into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 50:50 Acetonitrile:Water. This is your IS Stock .
-
-
Analyte Stock Solution (100 µg/mL):
-
Accurately weigh ~10 mg of 4-toluenesulfonamide into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 50:50 Acetonitrile:Water. This is your Analyte Stock .
-
-
Working Internal Standard Solution (1 µg/mL):
-
Dilute 1 mL of IS Stock into a 100 mL volumetric flask with 50:50 Acetonitrile:Water. This is your IS Working Solution .
-
-
Calibration Standards (e.g., 1-100 ng/mL):
-
Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into volumetric flasks.
-
To each calibrator, add a constant volume of the IS Working Solution (e.g., 100 µL to a 10 mL flask to yield a final IS concentration of 10 ng/mL).
-
Dilute to final volume with 50:50 Acetonitrile:Water.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the drug substance into a 50 mL volumetric flask.
-
Add 1.0 mL of the IS Working Solution . Causality Note: The IS is added at the very first step to account for any analyte loss during all subsequent manipulations.
-
Add ~30 mL of 50:50 Acetonitrile:Water and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the same solvent.
-
Filter an aliquot through a 0.22 µm syringe filter into an autosampler vial.
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Instrumental Method
LC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
MS/MS Parameters (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 4-Toluenesulfonamide | 172.1 | 155.1 / 91.1 | 100 |
| 4-Tolyl-d4-sulfonamide (IS) | 176.1 | 159.1 / 95.1 | 100 |
Note: MRM transitions are predictive and must be optimized on the specific instrument used.
System Validation and Data Analysis
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System Suitability: Before analysis, inject a mid-level calibrator five times. The relative standard deviation (RSD) of the peak area ratio should be <15%.
-
Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) versus the analyte concentration for all calibration standards. The curve must have a coefficient of determination (R²) ≥ 0.995.
-
Quantification: Calculate the concentration of 4-toluenesulfonamide in the prepared sample using the regression equation from the calibration curve.
Synthesis and Quality Considerations
While end-users typically purchase this standard, understanding its origin is key. The synthesis of 4-Tolyl-d4-sulfonamide would logically proceed from deuterated toluene (Toluene-d8), which undergoes chlorosulfonation followed by amination.[13][14]
Key Quality Control Parameters:
-
Isotopic Purity (Enrichment): This is the percentage of the labeled compound that contains the desired number of deuterium atoms. For use as an internal standard, an isotopic enrichment of ≥98% is highly recommended to prevent signal contribution to the analyte's mass channel.[12]
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Chemical Purity: The compound must be free of chemical impurities, especially the non-deuterated analogue, which would directly bias results high.
Conclusion
4-Tolyl-d4-sulfonamide is an indispensable analytical tool for researchers and quality control professionals in the pharmaceutical and chemical sectors. Its properties as a stable isotope-labeled internal standard allow for the development of highly robust, accurate, and precise quantitative methods using the principles of isotope dilution mass spectrometry.[8][15] By correcting for inevitable variations in sample preparation and instrument response, it provides a self-validating system that ensures the integrity and reliability of analytical data, ultimately supporting safer and more effective drug development and manufacturing.
References
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Pharmaffiliates. 4-Tolyl-d4-sulfonamide | CAS No : 1219795-34-2. [Link]
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Lavanya, P., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. [Link]
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ChemBK. p-Toluenesulfonamide. [Link]
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PENPET Petrochemical Trading. O/P-toluene sulfonamide (OPTSA). [Link]
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CRO Splendid Lab Pvt. Ltd. 4-Tolyl-d4-sulfonamide. [Link]
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Ibeanu, N., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
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Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for?. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. [Link]
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ResearchGate. (2014). I want to synthesis para toluene sulfonamide from para toluene sulfonic acid in industrial manner. How can I do it?. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable; the content is derived from the video's description).
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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